1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid
Description
This compound belongs to a class of heterocyclic molecules featuring a 2,6-dioxopiperidine (a glutarimide moiety) fused with an isoindoline-1,3-dione (phthalimide) core. The azetidine-3-carboxylic acid substituent distinguishes it from analogs, introducing a strained four-membered ring system with a carboxylic acid functional group. Such structural features are critical in targeted protein degradation (TPD) applications, particularly in proteolysis-targeting chimeras (PROTACs), where the molecule may act as a linker or E3 ligase-binding moiety .
Properties
Molecular Formula |
C17H15N3O6 |
|---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C17H15N3O6/c21-13-4-3-12(14(22)18-13)20-15(23)10-2-1-9(5-11(10)16(20)24)19-6-8(7-19)17(25)26/h1-2,5,8,12H,3-4,6-7H2,(H,25,26)(H,18,21,22) |
InChI Key |
WGCHMGUJHQWVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the piperidine ring, the isoindolinone moiety, and the azetidine ring, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Azetidine vs. Piperidine/Pyrrolidine Substitutions
The azetidine ring (4-membered) contrasts with piperidine (6-membered) and pyrrolidine (5-membered) analogs. Key differences include:
- Molecular Weight : The azetidine analog is lighter than its piperidine counterpart (estimated molecular formula: C18H17N3O6 , molecular weight ~371.35 g/mol) compared to the piperidine-4-carboxylic acid analog (C19H19N3O6 , 385.37 g/mol) .
Carboxylic Acid Positioning
The carboxylic acid on azetidine’s 3rd position differs from analogs like 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid (C14H10N2O6 , 302.24 g/mol), where the acid group is directly attached to the isoindoline core. This positioning may alter solubility and hydrogen-bonding interactions .
Functional and Pharmacological Properties
Halogenated Derivatives
A fluoro-substituted analog, 1-(2-(2,6-Dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid, demonstrates how halogenation improves binding affinity in PROTACs. The absence of fluorine in the azetidine variant may limit similar enhancements .
Physicochemical Properties
Research Implications
However, its higher ring strain and synthetic challenges necessitate further stability and bioavailability studies. Comparatively, piperidine derivatives remain more established in PROTAC design due to proven efficacy and commercial availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
